4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzamido group, and a dimethylsulfamoyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzamido group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the compound. For instance, the piperidine ring can be synthesized through a cyclization reaction, while the benzamido group can be introduced via an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide
- 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable subject for further research and development.
Properties
IUPAC Name |
4-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-26(2)33(30,31)19-10-8-18(9-11-19)22(28)24-16-17-12-14-27(15-13-17)23(29)25-20-6-4-5-7-21(20)32-3/h4-11,17H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGLTSGDJVSJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.